molecular formula C7H13NO3 B12981877 O-Cyclobutyl-D-serine

O-Cyclobutyl-D-serine

Cat. No.: B12981877
M. Wt: 159.18 g/mol
InChI Key: IYHHNZMURDQCNV-ZCFIWIBFSA-N
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Description

O-Cyclobutyl-D-serine is a derivative of D-serine, an amino acid that plays a significant role in the central nervous system. D-serine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, memory formation, and learning . The addition of a cyclobutyl group to D-serine enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Cyclobutyl-D-serine typically involves the protection-deprotection strategyThe final step involves deprotection to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: O-Cyclobutyl-D-serine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the cyclobutyl ring .

Scientific Research Applications

O-Cyclobutyl-D-serine has diverse applications in scientific research:

Mechanism of Action

O-Cyclobutyl-D-serine exerts its effects primarily through its interaction with the NMDA receptor. As a co-agonist, it binds to the receptor along with glutamate, facilitating the opening of the ion channel and allowing the influx of calcium and sodium ions. This process is essential for synaptic plasticity and neurotransmission . The compound’s unique structure may also influence its binding affinity and specificity, making it a valuable tool in studying NMDA receptor function .

Comparison with Similar Compounds

Uniqueness: O-Cyclobutyl-D-serine stands out due to its cyclobutyl group, which imparts unique chemical properties and enhances its stability and reactivity. This makes it a valuable compound for both research and industrial applications .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2R)-2-amino-3-cyclobutyloxypropanoic acid

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)4-11-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1

InChI Key

IYHHNZMURDQCNV-ZCFIWIBFSA-N

Isomeric SMILES

C1CC(C1)OC[C@H](C(=O)O)N

Canonical SMILES

C1CC(C1)OCC(C(=O)O)N

Origin of Product

United States

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